Product packaging for Phenyl chlorodithioformate(Cat. No.:CAS No. 16911-89-0)

Phenyl chlorodithioformate

Cat. No.: B102121
CAS No.: 16911-89-0
M. Wt: 188.7 g/mol
InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N
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Description

Overview of Phenyl Chlorodithioformate in Organic Chemistry

This compound is a reactive organic compound characterized by the presence of a chlorodithioformate functional group (-SCSCl) attached to a phenyl group. This structure imparts distinct reactivity to the molecule, making it a subject of interest in synthetic and mechanistic organic chemistry. The interplay between the electron-withdrawing chlorine atom, the sulfur atoms, and the phenyl ring governs its chemical behavior, particularly in nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16911-89-0 sigmaaldrich.com
Molecular Formula C₇H₅ClS₂ sigmaaldrich.com
Molecular Weight 188.70 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 135 °C at 15 mmHg sigmaaldrich.com
Density 1.331 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.6688 sigmaaldrich.com

Historical Context of Research on Chlorodithioformate Compounds

Research into chlorodithioformate compounds is part of a broader exploration of thiocarbonyl chemistry. The systematic study of the effects of substituting oxygen with sulfur in chloroformate esters has provided deep insights into reaction mechanisms. Early investigations into the hydrolysis of chlorothionoformate and chlorodithioformate esters demonstrated that the reactivity of these compounds is enhanced by electron-donating groups, a finding consistent with an Sₙ1-type mechanism. cdnsciencepub.com These foundational studies paved the way for more detailed mechanistic investigations using tools like the Grunwald-Winstein equation.

Significance of this compound in Mechanistic Studies

The primary significance of this compound in academic research lies in its utility as a model substrate for studying solvolysis reaction mechanisms. The solvolysis of this compound across a wide range of solvents has been shown to proceed predominantly through an ionization (Sₙ1) pathway. cdnsciencepub.comresearchgate.netbeilstein-journals.org This is in stark contrast to its oxygen-containing analog, phenyl chloroformate, which reacts via an addition-elimination mechanism. researchgate.netbeilstein-journals.org

The analysis of its solvolysis rates using the extended Grunwald-Winstein equation (log(k/k₀) = lN + mY) provides quantitative measures of the sensitivity of the reaction to solvent nucleophilicity (l) and solvent ionizing power (Y). For this compound, the l value is relatively low, while the m value is high, which is characteristic of an ionization-driven mechanism. mdpi.com This clear mechanistic behavior makes it an excellent benchmark for understanding the factors that favor ionization pathways in acyl transfer reactions.

Comparative Analysis with Related Thio- and Chloroformate Analogs

The progressive substitution of oxygen with sulfur in the series—phenyl chloroformate (PhOCOCl), phenyl chlorothionoformate (PhOCSCl), phenyl chlorothioformate (PhSCOCl), and this compound (PhSCSCl)—provides a powerful framework for understanding the nuances of reaction mechanisms.

Phenyl Chloroformate (PhOCOCl): Solvolyzes via a bimolecular addition-elimination pathway across a full range of solvents. researchgate.netbeilstein-journals.orgrsc.org This is characterized by a high sensitivity to solvent nucleophilicity (high l value) and a moderate sensitivity to solvent ionizing power (moderate m value). rsc.orgnih.govnih.gov

Phenyl Chlorothionoformate (PhOCSCl) and Phenyl Chlorothioformate (PhSCOCl): These isomers exhibit more complex behavior, often showing a mix of addition-elimination and ionization pathways depending on the solvent. cdnsciencepub.comresearchgate.net Their solvolysis rates are remarkably similar, suggesting a balance of electronic effects. cdnsciencepub.com In more nucleophilic solvents, the addition-elimination pathway is favored, while in highly ionizing, non-nucleophilic solvents (like fluoroalcohols), the ionization mechanism becomes more significant. researchgate.net

This compound (PhSCSCl): The complete substitution of oxygen with sulfur leads to a decisive shift to a dominant ionization (Sₙ1) mechanism in all solvents studied. cdnsciencepub.comresearchgate.netbeilstein-journals.org The sulfur atoms are better able to stabilize the positive charge on the developing carbocationic intermediate through resonance, thus favoring the ionization pathway. beilstein-journals.org

Table 2: Comparison of Solvolysis Mechanisms for Phenyl Chloroformate and its Thio-Analogs

CompoundGeneral FormulaDominant Solvolysis Mechanism
Phenyl ChloroformatePhOCOClAddition-Elimination researchgate.netbeilstein-journals.orgrsc.org
Phenyl ChlorothionoformatePhOCSClMixed Addition-Elimination and Ionization cdnsciencepub.comresearchgate.net
Phenyl ChlorothioformatePhSCOClMixed Addition-Elimination and Ionization cdnsciencepub.comresearchgate.net
This compoundPhSCSClIonization (Sₙ1) cdnsciencepub.comresearchgate.netbeilstein-journals.org

This comparative analysis underscores the profound impact of substituting oxygen with the more polarizable and less electronegative sulfur atom, which systematically shifts the reaction mechanism from a bimolecular, associative process to a unimolecular, dissociative one.

The search results did not yield specific information regarding:

Established Synthetic Routes: Detailed reaction protocols for the synthesis of this compound from thiophosgene (B130339) and sulfanes, or other specific precursors, could not be located.

Alternative Synthetic Approaches: Information on other viable synthetic pathways to this specific compound is not described in the available literature.

Optimization of Reaction Conditions: Data concerning the optimization of reaction parameters to improve the yield and purity of Phenyl chlorod-ithioformate is absent from the search findings.

Emerging Synthetic Strategies and Green Chemistry: There is no information available on the application of green chemistry principles or emerging synthetic techniques for the production of this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict structure and content requirements of the user's request based on the available information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClS2 B102121 Phenyl chlorodithioformate CAS No. 16911-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl chloromethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIHCWFFNGQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343845
Record name Phenyl chlorodithioformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16911-89-0
Record name Phenyl chlorodithioformate
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Record name Phenyl Chlorodithioformate
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Mechanistic Investigations of Phenyl Chlorodithioformate Reactions

Solvolysis Reaction Mechanisms of Phenyl Chlorodithioformate

The solvolysis of this compound (PhSCSCl) has been a subject of detailed kinetic studies to elucidate its reaction mechanism. These investigations have shown that the introduction of two sulfur atoms significantly alters the reaction pathway compared to its oxygen-containing analog, phenyl chloroformate. cdnsciencepub.com

Unimolecular Ionization Pathway (SN1) Dominance

Research has consistently demonstrated that the solvolysis of this compound predominantly proceeds through a unimolecular ionization (SN1) mechanism across a wide range of solvents. cdnsciencepub.comnih.gov This pathway involves the rate-determining formation of a carbocation intermediate, which is then rapidly attacked by the solvent. The substitution of both oxygen atoms in phenyl chloroformate with the more electropositive sulfur atoms is key to this mechanistic shift. nih.gov

The primary evidence for the dominance of the SN1 pathway comes from the analysis of specific rates of solvolysis using the extended Grunwald-Winstein equation. This equation correlates the rate of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). For this compound, these analyses yield high sensitivity to solvent ionizing power (m values of 0.95 and 1.02) and significant sensitivity to solvent nucleophilicity (l values of 0.69 and 0.80). nih.govmdpi.com The substantial 'l' values are interpreted as indicating profound rear-side nucleophilic solvation of the developing carbocation. mdpi.commdpi.com This suggests that while the reaction is primarily unimolecular, the solvent plays a role in stabilizing the intermediate.

Further supporting the ionization mechanism, studies have shown a clear shift away from the addition-elimination pathway, which is characteristic of phenyl chloroformate, with the introduction of sulfur atoms. The presence of the second sulfur atom in this compound completes this shift, making the ionization pathway dominant across all studied solvents. cdnsciencepub.com

The formation of the carbocation intermediate in the SN1 mechanism is facilitated by resonance stabilization. The replacement of oxygen with the more electropositive sulfur allows for the formation of a resonance-stabilized carbocation. nih.govmdpi.com This stabilization lowers the activation energy for the ionization step, making the SN1 pathway more favorable. The through-conjugation of the phenyl ring's π system with the reaction center further contributes to this stability. mdpi.com

The rate of the SN1 reaction is highly dependent on the ionizing power of the solvent. Solvents with high ionizing power are better at stabilizing the charged transition state and the resulting carbocation intermediate, thus accelerating the reaction rate. The strong correlation observed between the solvolysis rates of this compound and the solvent ionizing power (YCl) provides compelling evidence for the SN1 mechanism. cdnsciencepub.comnih.gov The sensitivity value 'm' quantifies this dependence, and for this compound, the high 'm' values indicate a transition state with significant charge separation, characteristic of an ionization process. nih.govmdpi.com

Contrast with Addition-Elimination (A-E) Pathways in Related Compounds

The mechanistic behavior of this compound stands in stark contrast to that of its oxygen-containing analog, phenyl chloroformate.

The solvolysis of phenyl chloroformate (PhOCOCl) is well-established to proceed via a bimolecular addition-elimination (A-E) mechanism. nih.govrsc.orgnih.govnih.gov This pathway involves the nucleophilic attack of the solvent on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion. nih.govresearchgate.net

Kinetic studies using the extended Grunwald-Winstein equation for phenyl chloroformate show a high sensitivity to solvent nucleophilicity (l ≈ 1.66 - 1.68) and a moderate sensitivity to solvent ionizing power (m ≈ 0.56 - 0.57). rsc.orgnih.govnih.gov These values are considered benchmarks for compounds undergoing a rate-determining addition step in an A-E mechanism. nih.govnih.gov The significant difference in the 'l' and 'm' values between this compound and phenyl chloroformate highlights their distinct reaction mechanisms, with the former favoring ionization and the latter favoring addition-elimination. cdnsciencepub.comnih.gov

Data Tables

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound and Phenyl Chloroformate

Compoundl value (Sensitivity to Solvent Nucleophilicity)m value (Sensitivity to Solvent Ionizing Power)Dominant MechanismReference(s)
This compound0.69 - 0.800.95 - 1.02SN1 nih.govmdpi.com
Phenyl chloroformate1.66 - 1.680.56 - 0.57Addition-Elimination rsc.orgnih.govnih.gov
Comparison with Phenyl Chlorothioformate and Chlorothionoformate

The substitution of oxygen with sulfur in the chloroformate structure significantly influences the reaction mechanism. While phenyl chloroformate (PhOCOCl) predominantly reacts via an addition-elimination (A-E) pathway across a wide range of solvents, the introduction of sulfur shifts the mechanism towards an ionization pathway. researchgate.netcdnsciencepub.com

Phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate (PhOCSCl) exhibit remarkably similar reaction rates in a given solvent. researchgate.netcdnsciencepub.com Their reactions show a dichotomy in mechanism, favoring the A-E pathway in solvents like ethanol-water and an ionization mechanism in aqueous fluoroalcohol-rich solvents. researchgate.netdntb.gov.ua

In contrast, this compound (PhSCSCl), with two sulfur atoms, exclusively follows an ionization pathway across the full spectrum of solvents studied. researchgate.netcdnsciencepub.comdntb.gov.ua This complete shift to an ionization mechanism is attributed to the greater ability of sulfur to stabilize the resulting cation compared to oxygen. researchgate.net The tendency towards ionization increases as the atoms in the resonance structures of the formed cation, which bear the positive charge (besides the central carbon), change from oxygen to sulfur. researchgate.net

Aminolysis Reaction Mechanisms of this compound

The reactions of this compound with amines, known as aminolysis, have been kinetically investigated to elucidate their mechanisms.

A kinetic study of the reactions of this compound (PClDTF) with a series of pyridines in aqueous ethanol (B145695) (44 wt% ethanol) at 25.0 °C revealed that the reactions are pseudo-first-order under an excess of the amine. researchgate.net The plots of the observed pseudo-first-order rate coefficients (kobs) against the concentration of the pyridine (B92270) are linear and independent of pH, yielding the second-order rate constant (kN). researchgate.net

A Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the pyridinium (B92312) ions, is linear with a slope (β) of 0.26 for the reactions of PClDTF. researchgate.net This low β value is indicative of a mechanism where the rate-determining step involves the formation of a zwitterionic tetrahedral intermediate. researchgate.net

Table 1: Brønsted-type β values for the reactions of this compound and related compounds with Pyridines.

Reactant Nucleophile β value
This compound (PClDTF) Pyridines 0.26

Data sourced from a kinetic study of the reactions of aryl chlorodithioformates with pyridines. researchgate.net

Similar kinetic studies were conducted for the reactions of this compound with a series of secondary alicyclic amines in the same solvent system. researchgate.net Again, the reactions followed pseudo-first-order kinetics under amine excess, with linear plots of kobs versus amine concentration. researchgate.net

The Brønsted-type plot for these reactions also yielded a linear relationship, with a β value of 0.3. researchgate.net This result is consistent with the mechanism proposed for the reactions with pyridines, suggesting that the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. researchgate.netresearcher.life

For the aminolysis of this compound with both pyridines and secondary alicyclic amines, the kinetic data strongly support a mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The reaction proceeds in steps, where the initial nucleophilic attack by the amine on the thiocarbonyl carbon forms the intermediate. libretexts.orgyoutube.comyoutube.com The subsequent breakdown of this intermediate to form the final products is faster than its formation, making the initial attack the rate-determining step. libretexts.orgyoutube.com This is a common mechanistic feature for the aminolysis of related aryl chloroformates. researcher.life

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs), particularly the Grunwald-Winstein equation, have been instrumental in elucidating the reaction mechanisms of this compound. researchgate.net

The extended Grunwald-Winstein equation is a powerful tool for analyzing the effect of solvent on reaction rates and distinguishing between different reaction mechanisms. researchgate.net The equation is expressed as:

log(k/k₀) = lN + mY

where:

k and k₀ are the specific rates of solvolysis in a given solvent and the standard solvent (80% ethanol), respectively.

l is the sensitivity to changes in solvent nucleophilicity (N).

m is the sensitivity to changes in solvent ionizing power (Y).

For the solvolysis of this compound, the application of the extended Grunwald-Winstein equation shows that the ionization pathway is dominant across the entire range of solvents studied. cdnsciencepub.com This is in stark contrast to phenyl chloroformate, which reacts via an addition-elimination mechanism. dntb.gov.uanih.gov The introduction of two sulfur atoms in this compound completes the shift towards an ionization mechanism that is only partially observed with the monosulfur analogues, phenyl chlorothioformate and phenyl chlorothionoformate. cdnsciencepub.com

An analysis of the solvolysis of phenyl fluorothionoformate, a related compound, using the extended Grunwald-Winstein equation yielded sensitivity values of l = 1.32 and m = 0.39. koreascience.kr These values are consistent with a rate-determining addition step in an addition-elimination pathway. koreascience.kr This highlights the significant mechanistic shift induced by the presence of two sulfur atoms in this compound, leading to its characteristic ionization-dominant reaction pathway. cdnsciencepub.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound PhSCSCl, PClDTF
Phenyl chloroformate PhOCOCl
Phenyl chlorothioformate PhSCOCl
Phenyl chlorothionoformate PhOCSCl
4-Nitrothis compound NPClDTF

Grunwald-Winstein Equation Analyses

Determination of 'l' (Nucleophilicity) Values

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for investigating solvolysis reaction mechanisms. The equation is expressed as:

log(k/k₀) = lN_T + mY_Cl

Here, k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the reaction rate to the solvent's nucleophilicity (N_T), while m measures the sensitivity to the solvent's ionizing power (Y_Cl).

For this compound (PhSCSCl), studies have shown that its solvolysis mechanism is dominated by an ionization pathway across a wide range of solvents. cdnsciencepub.com This contrasts sharply with its oxygen-containing analog, phenyl chloroformate (PhOCOCl), which primarily reacts via an addition-elimination mechanism. cdnsciencepub.comnih.gov For an addition-elimination pathway, the addition of a solvent molecule is a key part of the rate-determining step, leading to a high sensitivity to solvent nucleophilicity. For phenyl chloroformate, this is reflected in a determined l value of approximately 1.68. rsc.org

In the case of this compound, the shift to a dominant ionization mechanism implies a much lower dependence on solvent nucleophilicity. cdnsciencepub.com While a precise l value for this compound is not always explicitly detailed in comparative studies, the mechanistic description suggests a value significantly lower than that of phenyl chloroformate, indicating that the nucleophilic participation of the solvent in the transition state is minimal.

Table 1: Comparison of Sensitivity to Solvent Nucleophilicity (l) for Related Compounds

CompoundFormulaDominant Mechanism'l' Value
Phenyl ChloroformatePhOCOClAddition-Elimination1.68 ± 0.10
Propargyl ChloroformateC₃H₃O₂ClAddition-Elimination1.37 ± 0.10
This compoundPhSCSClIonization (S_N1-like)Low (Implied)

Data for Phenyl Chloroformate and Propargyl Chloroformate sourced from studies on their solvolysis. nih.govrsc.org The 'l' value for this compound is inferred from its documented ionization-dominant mechanism. cdnsciencepub.com

Determination of 'm' (Ionizing Power) Values

The m value in the extended Grunwald-Winstein equation quantifies the sensitivity of the reaction to the solvent's ionizing power, which is its ability to stabilize charged intermediates and transition states. A high m value is characteristic of reactions that proceed through carbocationic intermediates, typical of S_N1-type mechanisms.

For phenyl chloroformate, which reacts via an addition-elimination pathway, the development of charge in the transition state is moderate, leading to an m value of approximately 0.57. rsc.org This indicates some sensitivity to the solvent's ionizing power, but not to the extent seen in purely dissociative mechanisms.

Conversely, the solvolysis of this compound is understood to proceed predominantly through an ionization mechanism. cdnsciencepub.com The introduction of two sulfur atoms, in place of oxygen, facilitates the cleavage of the carbon-chlorine bond and the formation of a resonance-stabilized cation. This mechanistic shift implies a significantly higher dependence on the solvent's ability to stabilize this forming cation. Therefore, the m value for this compound is expected to be substantially higher than that of phenyl chloroformate, approaching values typical for S_N1 solvolysis.

Table 2: Comparison of Sensitivity to Solvent Ionizing Power (m) for Related Compounds

CompoundFormulaDominant Mechanism'm' Value
Phenyl ChloroformatePhOCOClAddition-Elimination0.57 ± 0.06
Propargyl ChloroformateC₃H₃O₂ClAddition-Elimination0.47 ± 0.07
This compoundPhSCSClIonization (S_N1-like)High (Implied)

Data for Phenyl Chloroformate and Propargyl Chloroformate sourced from studies on their solvolysis. nih.govrsc.org The 'm' value for this compound is inferred from its documented ionization-dominant mechanism. cdnsciencepub.com

Interpretation of l/m Ratios in Mechanistic Context

The ratio of l to m serves as a diagnostic tool for distinguishing between different nucleophilic substitution mechanisms.

High l/m Ratio (>1.0): Indicates a mechanism with a high degree of nucleophilic participation from the solvent in the rate-determining step. This is characteristic of bimolecular pathways, such as an associative S_N2 or an addition-elimination mechanism where the addition step is rate-limiting. For phenyl chloroformate, the l/m ratio is approximately 2.9, strongly supporting the addition-elimination pathway. nih.govrsc.org

Low l/m Ratio (<0.5): Suggests a mechanism with little to no covalent participation from the solvent in the transition state. The reaction rate is primarily dependent on the solvent's ability to solvate and stabilize a charged intermediate. This is the hallmark of a dissociative S_N1-type ionization mechanism.

For this compound, research indicates that the introduction of the second sulfur atom completes a mechanistic shift from the addition-elimination pathway seen in phenyl chloroformate to a dominant ionization pathway. cdnsciencepub.com This implies that the l/m ratio for this compound solvolysis is low, reflecting high sensitivity to ionizing power (m) and low sensitivity to nucleophilicity (l).

Solvent Effects on Reaction Rates and Pathways

The solvent plays a critical role in determining the rate and mechanism of chemical reactions. nih.gov For substrates like this compound, the choice of solvent can dictate the favored reaction pathway. The solvolysis reactions are particularly sensitive to the solvent's nucleophilicity and ionizing power.

In the case of phenyl chloroformate, its solvolysis proceeds via an addition-elimination mechanism in nearly all common solvents. rsc.org This involves the solvent acting as a nucleophile in the rate-determining addition step to form a tetrahedral intermediate.

In stark contrast, studies on this compound reveal a significant mechanistic shift. The replacement of oxygen with sulfur atoms alters the electronic properties of the molecule, making the ionization of the chloride more favorable. As a result, the solvolysis of this compound follows an ionization (S_N1-like) pathway across the full range of commonly studied solvents. cdnsciencepub.com This means that polar, highly ionizing solvents will accelerate the reaction by stabilizing the forming carbocationic intermediate, whereas the nucleophilicity of the solvent plays a much less significant role.

Correlation with Other Mechanistic Probes (e.g., Solvent Deuterium (B1214612) Isotope Effects)

Solvent deuterium isotope effects (SIE), determined by comparing reaction rates in a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD), are a valuable tool for elucidating reaction mechanisms. chem-station.comlibretexts.orgnih.gov The magnitude of the kinetic isotope effect (KIE), expressed as k_H/k_D, provides insight into the role of proton transfer in the rate-limiting step.

A k_H/k_D > 1 (Normal Isotope Effect): Often indicates that a bond to a hydrogen (or deuterium) is being broken in the rate-determining step. In solvolysis, this can suggest that the solvent is acting as a general base to deprotonate the nucleophilically attacking solvent molecule. researchgate.net

A k_H/k_D ≈ 1: Suggests that proton transfer is not involved in the rate-limiting step. This is often observed in S_N1 reactions where the rate is determined by the ionization of the substrate.

A k_H/k_D < 1 (Inverse Isotope Effect): Can occur for several reasons, including changes in hydrogen bonding between the ground state and transition state or a pre-equilibrium step that is sensitive to the isotopic composition of the solvent. mdpi.com

For the related phenyl chloroformates, methanolysis studies have shown a k_MeOH/k_MeOD ratio of approximately 2.3–2.5. rsc.org This significant normal isotope effect supports a mechanism where general-base-catalyzed attack by methanol (B129727) occurs in a concerted or addition-elimination process. rsc.org

For this compound, which favors an ionization mechanism, one would predict a solvent deuterium isotope effect closer to 1. This is because the rate-determining step is the C-Cl bond cleavage, which does not directly involve proton transfer from the solvent. Any deviation from unity would likely be due to secondary effects related to differential solvation of the ground state and the transition state.

Theoretical and Computational Studies of Reaction Pathways

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for studying reaction mechanisms. nrel.gov These methods allow for the in-silico modeling of reaction pathways, including the localization of minimum energy structures (reactants, products, intermediates) and first-order saddle points (transition states) on the potential energy surface. nih.gov

For reactions of this compound, computational studies can provide detailed structural and energetic information about the key states along the reaction coordinate. A typical computational investigation would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant (this compound and a solvent molecule) and potential intermediates or products.

Transition State Searching: Locating the transition state structure connecting the reactants to the next species along the reaction path. For an S_N1-type mechanism, this would be the transition state for C-Cl bond heterolysis leading to the formation of the [PhSCS]⁺ carbocation. For a competing addition-elimination pathway, this would be the transition state for the nucleophilic attack of the solvent on the thiocarbonyl carbon.

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Energy Profile: Calculating the relative energies of all species to construct a potential energy profile, which reveals the activation energy (and thus, the theoretical rate) of the reaction.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate role of solvent molecules in chemical reactions at an atomic level. While specific MD simulation studies focused exclusively on this compound are not extensively available in the public domain, the principles and methodologies are well-established and have been applied to a wide range of chemical systems, including sulfur-containing organic compounds and solvolysis reactions. mdpi.comnih.govrsc.org These simulations can provide profound insights into how solvent organization, energetics, and dynamics influence the reaction pathways of this compound.

A typical MD simulation of the solvation of this compound would involve placing a single molecule of the solute within a box of a chosen solvent, such as water, ethanol, or a binary mixture. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation then proceeds by solving Newton's equations of motion for each atom over a series of small time steps, typically on the order of femtoseconds, to generate a trajectory of the system's evolution over time.

From these trajectories, a wealth of information can be extracted to understand solvation effects. Key analyses would include the calculation of radial distribution functions (RDFs), coordination numbers, hydrogen bond dynamics, and interaction energies between the solute and solvent molecules.

Radial Distribution Functions and Solvent Shell Structure

The radial distribution function, g(r), describes the probability of finding a solvent atom at a certain distance from a specific atom or the center of mass of the solute. Analysis of the RDFs for different solvent atoms around the reactive centers of this compound—namely the thiocarbonyl carbon and the chlorine atom—can reveal the detailed structure of the solvent shells. For instance, in a protic solvent like ethanol, the RDF for the solvent's hydroxyl hydrogen around the sulfur and chlorine atoms would indicate the extent and geometry of hydrogen bonding.

Table 1: Illustrative Radial Distribution Function (RDF) Peak Positions for this compound in Ethanol

Solute AtomSolvent AtomFirst Peak Position (Å)Second Peak Position (Å)
C (thiocarbonyl)O (hydroxyl)3.15.2
S (thiocarbonyl)H (hydroxyl)2.44.5
ClH (hydroxyl)2.24.1
Phenyl Ring (center)C (ethyl)4.57.0

Note: This data is illustrative and represents typical values that would be expected from an MD simulation. The actual values would be dependent on the specific force field and simulation parameters used.

Interaction Energies and Solvation Energetics

MD simulations allow for the calculation of the interaction energies between the solute and the surrounding solvent molecules. These energies can be decomposed into van der Waals and electrostatic components, providing a quantitative measure of the solvation strength. By comparing these energies in different solvents, one can rationalize the observed solvent effects on reaction rates. For example, a solvent that strongly stabilizes the transition state of a reaction will lower the activation energy and accelerate the reaction rate. In the case of this compound, the solvolysis reaction can proceed through different pathways, and the relative stabilization of the ground state versus potential ionic or addition-elimination transition states by the solvent is a critical determinant of the operative mechanism. mdpi.com

Table 2: Hypothetical Interaction Energies of this compound with Different Solvents

SolventVan der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Total Interaction Energy (kJ/mol)
Water-25.3-45.8-71.1
Ethanol-30.1-35.2-65.3
Acetonitrile-28.5-20.7-49.2
Carbon Tetrachloride-35.6-2.1-37.7

Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations. The values are representative of the expected trends in polarity and hydrogen bonding capability.

Solvent Dynamics and Reaction Mechanism

The dynamic nature of solvation can also be investigated. The residence time of solvent molecules in the first solvation shell of this compound can be calculated to understand the lability of the solvent cage. Furthermore, non-equilibrium MD simulations can be performed to model the solvent reorganization in response to a change in the electronic structure of the solute, mimicking the transition from the ground state to the transition state. The timescale of this solvent relaxation is crucial in understanding the dynamic contributions of the solvent to the reaction barrier. For reactions that involve charge separation in the transition state, such as an ionization mechanism, the ability of the solvent to reorganize and stabilize the developing charges is paramount.

Derivatives and Analogs of Phenyl Chlorodithioformate

Synthesis and Characterization of Phenyl Chlorodithioformate Derivatives

The synthetic utility of this compound is primarily based on its reaction with various nucleophiles, which results in the displacement of the chlorine atom and the formation of new carbon-sulfur or carbon-heteroatom bonds.

Dithiocarbamates are a significant class of derivatives obtained from this compound. Their synthesis typically involves the reaction of this compound with primary or secondary amines. nih.govbeilstein-journals.orgd-nb.info This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbon of the thiocarbonyl group. The general reaction proceeds as follows:

C₆H₅SC(S)Cl + 2 R₂NH → C₆H₅SC(S)NR₂ + R₂NH₂⁺Cl⁻

The resulting dithiocarbamates are characterized using standard spectroscopic techniques. For instance, the infrared (IR) spectrum shows a characteristic band for the C-N bond, and the thiocarbonyl (C=S) stretching frequency provides insight into the bond order, which is influenced by the substituents on the nitrogen atom. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the synthesized compounds. researchgate.net

Below is a table of representative dithiocarbamate (B8719985) derivatives.

Derivative NameAmine PrecursorRepresentative Spectroscopic Data (¹³C NMR, δ in ppm)
Phenyl N,N-diethyldithiocarbamateDiethylamineNC S₂: ~204
Phenyl N-piperidinedithiocarbamatePiperidineNC S₂: ~203
Phenyl N-morpholinedithiocarbamateMorpholineNC S₂: ~202

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

The reaction of this compound with alcohols or phenols in the presence of a base yields O-alkyl or O-aryl S-phenyl dithiocarbonates. psu.edu The base, typically a tertiary amine like pyridine (B92270), is used to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

C₆H₅SC(S)Cl + ROH + Base → C₆H₅SC(S)OR + Base·HCl

The characterization of these dithiocarbonate derivatives is also achieved through spectroscopic methods. The position of the thiocarbonyl carbon signal in the ¹³C NMR spectrum is a key diagnostic feature.

Here is a table of representative dithiocarbonate derivatives.

Derivative NameAlcohol/Phenol PrecursorRepresentative Spectroscopic Data (¹³C NMR, δ in ppm)
O-Ethyl S-phenyl dithiocarbonateEthanol (B145695)OC S₂: ~214
O-Phenyl S-phenyl dithiocarbonatePhenolOC S₂: ~215

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

This compound can also be used to synthesize other sulfur-containing analogs, such as trithiocarbonates, through its reaction with thiols. beilstein-journals.orgthieme-connect.deresearchgate.netoup.comlookchem.com The general reaction with a thiol (R'SH) in the presence of a base leads to the formation of an S-alkyl/aryl S'-phenyl trithiocarbonate (B1256668).

C₆H₅SC(S)Cl + R'SH + Base → C₆H₅SC(S)SR' + Base·HCl

These compounds are of interest in various fields, including polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The following table shows examples of trithiocarbonate derivatives.

Derivative NameThiol PrecursorRepresentative Spectroscopic Data (¹³C NMR, δ in ppm)
S-Benzyl S'-phenyl trithiocarbonateBenzyl mercaptanSC S₂: ~224
S,S'-Diphenyl trithiocarbonateThiophenolSC S₂: ~222

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

Structure-Reactivity Relationships in Derivatives

The structure of the derivatives of this compound significantly influences their reactivity. A key area of study has been the solvolysis of these compounds, which can proceed through different mechanisms, primarily the addition-elimination (A-E) pathway or the ionization (Sₙ1) pathway. cdnsciencepub.comnih.govresearchgate.net

The nature of the heteroatom attached to the thiocarbonyl group plays a crucial role. For instance, the solvolysis of phenyl chloroformate (PhOCOCl) proceeds via an addition-elimination pathway. researchgate.net In contrast, this compound (PhSCSCl), with two sulfur atoms, predominantly reacts through an ionization mechanism across a wide range of solvents. cdnsciencepub.comnih.govresearchgate.net The intermediate analogs, phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate (PhOCSCl), exhibit a dichotomy, favoring the addition-elimination pathway in less ionizing solvents and the ionization pathway in highly ionizing aqueous fluoroalcohols. nih.govresearchgate.net This trend is attributed to the greater ability of sulfur to stabilize a positive charge on the adjacent carbon atom compared to oxygen.

Impact of Substituent Effects on Reactivity and Mechanism

The electronic effects of substituents on the phenyl ring of this compound and its derivatives have a profound impact on their reactivity and the reaction mechanism. These effects are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). rsc.orgviu.cawikipedia.org

For reactions that proceed via an addition-elimination mechanism, electron-withdrawing groups on the phenyl ring accelerate the reaction by making the thiocarbonyl carbon more electrophilic and stabilizing the negatively charged tetrahedral intermediate. This results in a positive value for the reaction constant (ρ) in the Hammett equation. Conversely, electron-donating groups slow down the reaction.

In contrast, for reactions that proceed through an ionization mechanism, the effect of substituents is different. Electron-donating groups stabilize the developing positive charge in the transition state, thus accelerating the reaction and leading to a negative ρ value. The magnitude of the ρ value provides insight into the extent of charge development in the transition state.

Grunwald-Winstein analysis is another powerful tool used to study the effect of the solvent on the reaction rates and to elucidate the reaction mechanism. researchgate.netcdnsciencepub.comsemanticscholar.orghilarispublisher.com The extended Grunwald-Winstein equation incorporates terms for both the solvent ionizing power (Y) and the solvent nucleophilicity (N). The sensitivity to these parameters (m and l, respectively) helps to distinguish between associative and dissociative mechanisms. For the solvolysis of this compound, the data fits well with an ionization pathway being dominant across a range of solvents. cdnsciencepub.com

Advanced Spectroscopic and Analytical Techniques in Phenyl Chlorodithioformate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of phenyl chlorodithioformate. Both ¹H and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively. nih.govrsc.org

In ¹H NMR spectroscopy, the aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, characteristic of substituted benzene (B151609) rings. The integration of this signal corresponds to the five protons of the phenyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbons of the phenyl ring and a significantly downfield signal for the thiocarbonyl carbon (C=S) due to its unique electronic environment. Research involving reaction products of this compound utilizes ¹³C NMR to track the transformation of this thiocarbonyl group. uzh.ch

While detailed experimental spectra are found within specific research contexts, the expected chemical shifts can be predicted based on the compound's structure.

Table 1: Predicted NMR Data for this compound

Nucleus Type of Atom Predicted Chemical Shift (δ) ppm Multiplicity
¹H Aromatic (ortho, meta, para) 7.20 - 7.60 Multiplet
¹³C Aromatic (CH) 125.0 - 137.0 -
¹³C Aromatic (C-S) ~140.0 -
¹³C Thiocarbonyl (C=S) >190.0 -

Note: These are approximate values. Actual shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which further confirms its structure. The compound has a molecular formula of C₇H₅ClS₂ and a molecular weight of approximately 188.7 g/mol . guidechem.comchemspider.comsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this compound would include the loss of a chlorine radical (·Cl) and the cleavage of the C-S bond. Analysis of related compounds, such as methyl chlorodithioformate, helps in predicting these patterns. cdnsciencepub.com Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing this and related compounds. researchgate.netscience.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment Formula
188/190 Molecular Ion [M]⁺ [C₇H₅ClS₂]⁺
153 [M - Cl]⁺ [C₇H₅S₂]⁺
109 [C₆H₅S]⁺ [C₆H₅S]⁺
77 [C₆H₅]⁺ [C₆H₅]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Vibrational and electronic spectroscopy techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound will exhibit distinct absorption bands. A key feature is the strong absorption band corresponding to the C=S (thiocarbonyl) stretch. vulcanchem.com Other significant peaks include those for the aromatic C-H and C=C stretching, the C-S bond, and the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum is characterized by absorptions arising from π → π* transitions associated with the phenyl ring and the C=S double bond, and n → π* transitions involving the non-bonding electrons on the sulfur atoms. oup.com Studies on the hydrolysis of related chlorodithioformate esters have utilized UV-Vis spectroscopy to monitor changes in absorption spectra over time. cdnsciencepub.com The technique is also central to applications where this compound is used to synthesize colorimetric probes. nih.govrsc.org

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Feature Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR Aromatic C-H stretch 3050 - 3100
IR Aromatic C=C stretch 1450 - 1600
IR Thiocarbonyl C=S stretch ~1200
IR C-S stretch 600 - 800
IR C-Cl stretch 650 - 800
UV-Vis π → π* transitions ~250 - 300 nm
UV-Vis n → π* transitions >300 nm

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. Given that it is a liquid, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity analysis. sigmaaldrich.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be effective for separating this compound from non-polar impurities or starting materials. A UV detector would be used for quantification.

Gas Chromatography (GC): With a boiling point of 135 °C at 15 mmHg, this compound is sufficiently volatile for GC analysis. sigmaaldrich.com GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide rapid and accurate assessment of purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor the progress of reactions involving this compound, allowing for the visualization of the consumption of the starting material and the formation of products. uzh.ch

Crystallography for Solid-State Structure Determination

While X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, its application to this compound is not straightforward as the compound exists as a liquid at standard temperature and pressure. guidechem.comsigmaaldrich.com Therefore, direct single-crystal X-ray diffraction data for the compound itself is not commonly reported.

However, computational modeling has been used to determine its most stable three-dimensional geometry. These models show the conformation of the phenyl ring relative to the chlorodithioformate group. researchgate.net Furthermore, crystallographic analysis is highly relevant in the study of its derivatives. For instance, the crystal structures of solid products resulting from reactions of this compound have been determined by X-ray diffraction, providing unequivocal proof of their molecular structures. uzh.ch This highlights the importance of crystallography within the broader research context of this reagent.

Applications of Phenyl Chlorodithioformate in Advanced Chemical Synthesis

Reagent in the Synthesis of Complex Organic Molecules

Phenyl chlorodithioformate serves as a key building block for creating intricate molecules, enabling the formation of dithiocarbamates and dithiocarbonates from various substrates.

Synthesis of Phenyl Arylsulfonyl-alkyl-dithiocarbamates

A notable application of this compound is in the synthesis of previously unreported phenyl arylsulfonyl-alkyl-dithiocarbamates. google.comresearchgate.net These compounds are synthesized by treating arylsulfonamides with this compound. google.comresearchgate.net This reaction is an adaptation of a general method for amine acylation, demonstrating the reagent's utility in forming carbon-nitrogen bonds under specific conditions. researchgate.net The resulting dithiocarbamates are metal-chelating compounds with potential applications stemming from their pro-oxidant or antioxidant properties. google.com

Synthesis of S-phenyl O-(4-nitrophenyl)dithiocarbonate

This compound is a documented reagent for the synthesis of S-phenyl O-(4-nitrophenyl)dithiocarbonate. sigmaaldrich.com This highlights its role in reacting with phenolic nucleophiles to form dithiocarbonate linkages. Furthermore, its application has been demonstrated in the modification of complex, biologically active molecules. For instance, it was used to synthesize the 3'-O-(S-phenyl)dithiocarbonate derivative of Spinosyn J, a macrolide insecticide. google.comgoogle.com In this synthesis, the hydroxyl group of the Spinosyn J sugar moiety reacts with this compound to create a dithiocarbonate ester, showcasing the reagent's utility in the targeted functionalization of natural products. google.comgoogle.com

Formation of Azetidinethiocarboxylate Derivatives

This compound is instrumental in the synthesis of novel azetidinethiocarboxylate derivatives from strained bicyclic precursors. uzh.ch Specifically, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with this compound in dichloromethane (B109758) at room temperature yields 3-chloro-3-phenylazetidine-1-carbodithioates. uzh.ch This reaction proceeds via the opening of the strained azabicyclobutane ring, driven by the electrophilicity of the chlorodithioformate, leading to the formation of a stable, functionalized four-membered azetidine (B1206935) ring system. uzh.ch

Table 1: Synthesis of Complex Molecules with this compound

Starting Material Product Class Key Finding Citation(s)
Arylsulfonamides Phenyl Arylsulfonyl-alkyl-dithiocarbamates Reaction proceeds via acylation of the sulfonamide nitrogen. google.comresearchgate.net
3-Phenyl-1-azabicyclo[1.1.0]butane 3-Chloro-3-phenylazetidine-1-carbodithioates The strained bicyclic ring is opened by the electrophilic reagent. uzh.ch
Spinosyn J 3'-O-(S-phenyl)dithiocarbonate of Spinosyn J Enables targeted functionalization of a hydroxyl group on a complex natural product. google.comgoogle.com
Resorufin (B1680543) Dithioate-functionalized fluorescent probe Used to attach a dithiocarbonyl group to a fluorochrome for sensing applications. nih.govresearchgate.netrsc.org

Role in the Formation of Specific Chemical Linkages

The primary role of this compound in synthesis is the creation of the dithiocarbonyl linkage, specifically dithiocarbamates (N-CS-S) and dithiocarbonates (O-CS-S). This is achieved through its reaction with a wide range of nucleophiles.

Kinetic studies of the solvolysis of this compound reveal that it reacts via an ionization (Sₙ1) pathway across a full range of solvents. researchgate.netnih.gov This is in contrast to phenyl chloroformate, which reacts by an addition-elimination mechanism. researchgate.net The tendency to ionize makes the dithiocarbonyl moiety a potent electrophile, capable of reacting with nitrogen nucleophiles (like amines and sulfonamides) and oxygen nucleophiles (like alcohols and phenols) to form the corresponding dithiocarbamate (B8719985) and dithiocarbonate linkages, respectively. researchgate.netuzh.chnih.gov

Catalytic Applications and Ligand Synthesis

While not a catalyst itself, this compound is a crucial reagent in the synthesis of molecules that have catalytic applications or function as ligands for catalytic metals.

A significant application is in the synthesis of specialized ligands for metal detection. A fluorescent and colorimetric probe for detecting palladium ions (Pd²⁺) was prepared by reacting the fluorochrome resorufin with this compound. nih.govresearchgate.netrsc.orgresearchgate.net The resulting molecule, Res-DT, contains a dithioate moiety that is selectively hydrolyzed in the presence of palladium, leading to a distinct optical signal. nih.govrsc.org This demonstrates the use of this compound to build chemosensors, which are essential tools for assaying residual catalyst levels in pharmaceutical and industrial products. researchgate.net

In the field of hydrometallurgy, this compound is listed as a reagent that can enhance the leaching of metal sulfides from ores. google.comgoogle.com In this context, it acts as a collector or leaching agent in acidic solutions, where its thiocarbonyl functional group is thought to interact with the metal surface, increasing the rate of metal ion extraction. google.com This interaction, which facilitates the transfer of metal from the solid ore to the solution, can be viewed as a surface-catalyzed process.

Material Science Applications

The reactivity of this compound has been leveraged in several areas of material science, from the development of sensing materials to the processing of raw materials.

The synthesis of the aforementioned palladium probe Res-DT is a direct application in the creation of advanced sensing materials. nih.govrsc.org Such chemosensors are critical for quality control and environmental monitoring.

In the realm of materials processing, this compound is identified in patents as a reagent for improving the recovery of metals like copper from their sulfide (B99878) ores. google.comgoogle.com Its role as a leaching agent in hydrometallurgical processes is a key application in the production and refining of industrial metals.

Furthermore, the modification of complex biomolecules, such as the insecticide Spinosyn, with this compound can be considered an application in the field of biomaterials. google.comgoogle.com This chemical modification alters the properties of the natural product, creating a new material with specific functional advantages.

Future Directions and Research Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of phenyl chlorodithioformate is fundamentally distinct from its oxygen-containing analogue, phenyl chloroformate. Studies have shown that while phenyl chloroformate reacts through an addition-elimination pathway, this compound solvolyzes via an ionization pathway across a wide range of solvents. This inherent tendency to ionize is a key feature of its reactivity.

Future research is moving beyond traditional applications to explore novel, efficient reaction pathways for creating valuable derivatives. A significant area of opportunity lies in the development of multicomponent reactions (MCRs). For instance, a three-component coupling involving arynes, carbon disulfide (CS₂), and aliphatic amines has been developed for the facile synthesis of S-aryl dithiocarbamates, which are important biological molecules. organic-chemistry.org This transition-metal-free reaction is scalable and demonstrates good functional group compatibility. organic-chemistry.org

Further research into catalytic systems is also a promising frontier. While some syntheses of derivatives are catalyst-free, others leverage catalysts for enhanced efficiency and selectivity. organic-chemistry.org Copper-mediated three-component coupling reactions of boronic acids, amines, and carbon disulfide can produce a wide array of functionalized dithiocarbamates in very good yields. The exploration of new catalysts, including earth-abundant metals and organocatalysts, could lead to more sustainable and cost-effective synthetic routes for derivatization.

Development of Green Chemistry Routes for Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern chemical synthesis. For a reactive reagent like this compound, developing environmentally benign methods for its use is a key research goal. Future work in this area will likely focus on several key strategies:

Solvent-Free and Catalyst-Free Conditions : Highly atom-economical syntheses of dithiocarbamates have been achieved through one-pot reactions of amines, CS₂, and alkyl halides under solvent-free and catalyst-free conditions. organic-chemistry.org Expanding the scope of substrates for these solvent-free reactions is a clear avenue for future research.

Visible-Light-Mediated Reactions : A particularly innovative green approach is the use of visible light to drive the synthesis of S-aryl dithiocarbamates. This method avoids the need for transition-metal catalysts, ligands, or photocatalysts, thereby minimizing chemical waste and preventing metal contamination in the final products. organic-chemistry.org Further exploration of photoredox catalysis could unlock new reaction pathways for this compound.

Use of Greener Solvents : When solvents are necessary, the focus is on replacing hazardous organic solvents like DMSO and DMF. researchgate.net Research into using water, ethanol (B145695), or bio-based solvents for the derivatization of this compound is an important goal.

Investigation of Biological Activities of this compound and its Derivatives

This compound itself is a reactive intermediate, but its derivatives, particularly dithiocarbamates and xanthates, represent a rich source of biologically active compounds. researchgate.net Dithiocarbamates are a class of organosulfur compounds that form stable complexes with metals and exhibit a vast range of biological effects. nih.gov

Extensive research has demonstrated that dithiocarbamate (B8719985) derivatives possess a wide spectrum of activities. They are widely applied in agriculture as fungicides, pesticides, herbicides, and insecticides. researchgate.net In the medical field, they have shown significant potential as therapeutic agents, with studies reporting antibacterial, antioxidant, anti-HIV, and antineoplastic (anticancer) activities. researchgate.net

Future research will focus on synthesizing novel libraries of dithiocarbamates and xanthates derived from this compound and screening them for new therapeutic applications. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in designing derivatives with enhanced potency and selectivity for specific biological targets. For example, studies on N-phenyl aromatic amides, which share structural motifs, have identified potent xanthine (B1682287) oxidase inhibitors for treating hyperuricemia. nih.gov This suggests that fine-tuning the structure of phenyl-containing derivatives can lead to highly specific biological functions.

Table 1: Reported Biological Activities of Dithiocarbamate Derivatives

Biological Activity Application Area Reference
Fungicidal Agriculture researchgate.net
Pesticidal Agriculture researchgate.net
Herbicidal Agriculture researchgate.net
Insecticidal Agriculture researchgate.net
Antibacterial Medicine researchgate.net
Antioxidant Medicine researchgate.net
Anti-HIV Medicine researchgate.net
Antineoplastic Medicine researchgate.net

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. Solvolysis studies using the Grunwald-Winstein equation have already been instrumental in establishing its ionization-based reaction mechanism.

Future opportunities lie in the application of more advanced computational methods:

Density Functional Theory (DFT) : DFT calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. This insight can guide the design of experiments and the development of new synthetic methodologies.

Molecular Docking and Dynamics : For the biologically active derivatives of this compound, molecular docking and molecular dynamics simulations are invaluable. These techniques can predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govnih.gov For instance, docking studies can rationalize the binding affinity of inhibitors with target residues, providing a structural basis for their activity. nih.gov This information is critical for the rational design of new drugs with improved efficacy.

By combining computational predictions with experimental work, researchers can accelerate the discovery and optimization of new reactions and new biologically active molecules derived from this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The handling of highly reactive and potentially hazardous intermediates like this compound is particularly well-suited to flow chemistry systems.

While direct research on this compound in flow systems is not yet widely reported, this represents a major area of future opportunity. Integrating its reactions into a continuous-flow setup could:

Allow for the safe, on-demand generation and immediate use of the reagent, minimizing risks associated with its storage and handling.

Enable precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purities.

Facilitate the synthesis of derivatives in a more controlled and reproducible manner.

Coupling flow reactors with automated purification and analysis systems would enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological testing, significantly accelerating the research and development cycle.

Potential Applications in Polymer Chemistry and Advanced Materials

One of the most significant and rapidly developing applications for derivatives of this compound is in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. wikipedia.org RAFT is a powerful form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers and star polymers. wikipedia.org

The key to RAFT polymerization is the chain-transfer agent (CTA), which is a thiocarbonylthio compound. wikipedia.org this compound is an excellent precursor for the synthesis of several classes of RAFT agents. researchgate.net

Table 2: RAFT Agent Classes Derivable from this compound

RAFT Agent Class General Structure Role of Phenyl Group Reference
Dithioesters R-S-C(=S)-Z Stabilizing 'Z' group wikipedia.org
Dithiocarbamates R-S-C(=S)-NR'₂ Activating/Stabilizing 'Z' group researchgate.netwikipedia.org
Xanthates R-S-C(=S)-OR' Activating/Stabilizing 'Z' group researchgate.netwikipedia.org

The phenyl group from the original reagent often serves as the 'Z' group in the RAFT agent, where it plays a crucial role in stabilizing the intermediate radical through resonance, which is fundamental to the RAFT equilibrium. wikipedia.orgresearchgate.net The ability to easily synthesize a variety of RAFT agents from this compound by reacting it with different nucleophiles (thiols, amines, alcohols) makes it a valuable building block for materials science.

Future research will likely focus on designing and synthesizing novel, highly efficient RAFT agents from this compound for the polymerization of challenging monomers and the creation of advanced materials with tailored properties for applications in medicine, electronics, and nanotechnology.

Q & A

Q. What experimental methods are recommended to determine the dominant solvolysis mechanism (e.g., AN+DN vs. SN1) of phenyl chlorodithioformate?

The solvolysis mechanism can be elucidated using the extended Grunwald-Winstein equation , which correlates solvent nucleophilicity (NTN_T) and ionizing power (YClY_{Cl}) with reaction rates. For this compound, a bimolecular addition-elimination (AN+DN) pathway is characterized by lower ll and mm values (e.g., l=0.69l = 0.69, m=0.95m = 0.95), while unimolecular ionization (SN1) mechanisms exhibit higher sensitivity to solvent ionizing power. Kinetic data should be collected across solvents (e.g., aqueous methanol, ethanol, acetone) and analyzed via linear regression to distinguish mechanisms .

Q. How does the sulfur substitution in this compound influence its reactivity compared to oxygen-containing analogs (e.g., phenyl chloroformate)?

Sulfur’s higher polarizability stabilizes the transition state in ionization (SN1) pathways, shifting the mechanism from the AN+DN pathway observed in phenyl chloroformate. Computational studies confirm that the anti-conformation of this compound facilitates resonance stabilization of the thioacylium cation, favoring ionization even in weakly nucleophilic solvents. This contrasts with oxygen analogs, where AN+DN dominates due to electronegativity-driven tetrahedral intermediate formation .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy to confirm molecular structure and purity.
  • Kinetic studies (e.g., UV-Vis spectroscopy) to monitor solvolysis rates.
  • Chromatographic methods (HPLC/UPLC) for quantifying reaction products, as demonstrated in studies on related sulfur-containing esters . Ensure purity validation via melting point analysis or mass spectrometry, particularly for novel derivatives .

Advanced Research Questions

Q. How can solvent effects explain contradictory mechanistic data in this compound solvolysis studies?

Contradictions arise from overlapping AN+DN and SN1 pathways in solvents with intermediate nucleophilicity/ionizing power. For example, aqueous acetone may favor ionization (high YClY_{Cl}), while aqueous ethanol promotes AN+DN (high NTN_T). Use multivariate solvent parameterization (e.g., incorporating NTN_T, YClY_{Cl}, and ion-dipole interactions) to resolve dual mechanisms. Evidence from aryl chlorothionoformate studies shows solvent-dependent l/ml/m ratio shifts, indicating mechanism crossover .

Q. What strategies address challenges in synthesizing xanthates using this compound?

this compound reacts regioselectively with stannylene complexes of partially protected carbohydrates to form xanthates with O-[(arylthio)thiocarbonyl] groups. Phase-transfer catalysis is recommended for base-labile substrates, as it minimizes decomposition. For anomeric xanthates, optimize reaction temperature (20–40°C) and stoichiometry to prevent side reactions, referencing protocols for dibutyltin oxide intermediates .

Q. How do computational studies reconcile experimental observations of conformational stability in this compound?

CNDO/2 calculations and X-ray crystallography reveal that the most stable conformation involves a syn arrangement of the C=S group relative to the aryl ring. This geometry facilitates rear-side nucleophilic solvation during ionization, aligning with kinetic data showing higher mm values in SN1 pathways. Discrepancies between computed and experimental activation energies may arise from solvent effects not fully captured in gas-phase simulations .

Q. What methodological pitfalls occur when applying the Grunwald-Winstein equation to this compound solvolysis?

Common pitfalls include:

  • Overlooking dual mechanisms in solvents with balanced NTN_T/YClY_{Cl} values.
  • Ignoring temperature effects on solvent parameters. Validate linearity of log(k/k0k/k_0) vs. 0.80NT+1.02YCl+0.42I0.80N_T + 1.02Y_{Cl} + 0.42I plots; deviations suggest mechanism crossover or steric effects. Cross-reference with phenyl chloroformate (l=1.66l = 1.66, m=0.56m = 0.56) as an AN+DN control .

Methodological Design Considerations

Q. How should researchers design kinetic experiments to distinguish between competing solvolysis mechanisms?

  • Use a solvent matrix spanning a wide range of NTN_T and YClY_{Cl} (e.g., binary aqueous-organic mixtures).
  • Perform activation parameter analysis (ΔH‡, ΔS‡) via Eyring plots: Negative ΔS‡ supports AN+DN (ordered transition state), while positive ΔS‡ indicates SN1 (disordered ionization).
  • Compare kinetics with structurally analogous compounds (e.g., phenyl fluorothionoformate) to isolate electronic effects .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Purify starting materials (e.g., thiophenol) via distillation to >98% purity.
  • Conduct reactions under anhydrous conditions with inert gas protection to prevent hydrolysis.
  • Characterize intermediates using tandem MS/MS and IR spectroscopy to detect trace impurities .

Data Interpretation and Contradictions

Q. Why do some studies report mixed AN+DN/SN1 behavior for this compound in aprotic solvents?

In aprotic solvents (e.g., acetonitrile), limited nucleophilic assistance destabilizes the SN1 pathway, forcing partial reversion to AN+DN. This is observed in chlorothionoformate solvolysis, where ll values increase with solvent dipolarity. Apply multiparameter regression (e.g., incorporating solvent polarity/polarizability parameters) to deconvolute contributions .

Q. How can researchers resolve discrepancies between theoretical and experimental solvolysis rates?

Discrepancies often stem from oversimplified solvent models in simulations. Use continuum solvation models (e.g., COSMO-RS) with explicit solvent molecules to better approximate experimental conditions. Validate with kinetic isotope effects (KIEs) to probe transition-state structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.